molecular formula C8H17ClN2O B1469409 N-Isopropyl-3-pyrrolidinecarboxamide hydrochloride CAS No. 2204587-69-7

N-Isopropyl-3-pyrrolidinecarboxamide hydrochloride

Cat. No. B1469409
M. Wt: 192.68 g/mol
InChI Key: KNGJWSABSHAISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-3-pyrrolidinecarboxamide hydrochloride, also known by its chemical formula C5H11ClN2O , is a synthetic compound. It falls under the class of pyrrolidine derivatives and is commonly used in research and pharmaceutical applications. The compound’s molecular weight is approximately 150.61 g/mol .


Physical And Chemical Properties Analysis

  • Safety Information : It carries a warning label (GHS07) and hazard statements related to skin and eye irritation. Precautionary measures include protective gear and handling in well-ventilated areas .

Safety And Hazards

While N-Isopropyl-3-pyrrolidinecarboxamide hydrochloride is generally considered safe for laboratory use, precautions should be taken. Avoid direct skin contact, inhalation, and ingestion. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety guidelines .

properties

IUPAC Name

N-propan-2-ylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGJWSABSHAISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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